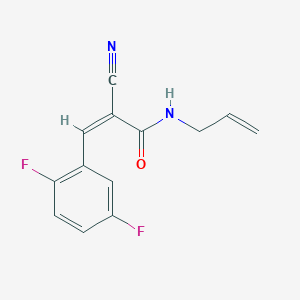

(Z)-2-cyano-3-(2,5-difluorophenyl)-N-prop-2-enylprop-2-enamide

Description

(Z)-2-cyano-3-(2,5-difluorophenyl)-N-prop-2-enylprop-2-enamide is a synthetic small molecule characterized by a Z-configuration double bond, a cyano group (-CN), a 2,5-difluorophenyl aromatic ring, and a propenamide side chain. These structural features confer unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition. The 2,5-difluorophenyl moiety enhances metabolic stability and binding affinity due to fluorine’s electronegativity and small atomic radius, while the cyano group may act as a hydrogen bond acceptor or participate in dipolar interactions. The Z-configuration ensures specific spatial orientation, which is critical for target engagement .

Propriétés

IUPAC Name |

(Z)-2-cyano-3-(2,5-difluorophenyl)-N-prop-2-enylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2O/c1-2-5-17-13(18)10(8-16)6-9-7-11(14)3-4-12(9)15/h2-4,6-7H,1,5H2,(H,17,18)/b10-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTUJNUYNARFAF-POHAHGRESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=CC1=C(C=CC(=C1)F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCNC(=O)/C(=C\C1=C(C=CC(=C1)F)F)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(Z)-2-cyano-3-(2,5-difluorophenyl)-N-prop-2-enylprop-2-enamide is an organic compound belonging to the class of enamides. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of (Z)-2-cyano-3-(2,5-difluorophenyl)-N-prop-2-enylprop-2-enamide can be represented as follows:

- Molecular Formula: CHFNO

- Molecular Weight: 284.28 g/mol

- IUPAC Name: (Z)-N-prop-2-enyl-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide

The biological activity of (Z)-2-cyano-3-(2,5-difluorophenyl)-N-prop-2-enylprop-2-enamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The cyano group often acts as an electrophile, facilitating interactions with nucleophilic sites on proteins. Additionally, the fluorinated phenyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

Anticancer Activity

Research has indicated that compounds similar to (Z)-2-cyano-3-(2,5-difluorophenyl)-N-prop-2-enylprop-2-enamide exhibit anticancer properties. For instance, a study demonstrated that related enamides can inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

Another area of interest is the compound's potential anti-inflammatory effects. Enamides have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This property suggests that (Z)-2-cyano-3-(2,5-difluorophenyl)-N-prop-2-enylprop-2-enamide may be beneficial in treating inflammatory diseases .

Case Studies

- In Vitro Studies:

- A study conducted on human cancer cell lines revealed that treatment with (Z)-2-cyano-3-(2,5-difluorophenyl)-N-prop-2-enylprop-2-enamide resulted in a significant reduction in cell viability compared to untreated controls. The compound induced apoptosis as evidenced by increased levels of cleaved PARP and active caspase 3.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 20 | Inhibition of cell cycle progression |

Comparaison Avec Des Composés Similaires

Halogenated Phenyl Derivatives

- Target Compound : The 2,5-difluorophenyl group balances lipophilicity (logP ~2.8, estimated) and electronic effects, favoring interactions with hydrophobic kinase pockets while maintaining moderate solubility.

- The thiophene ring introduces π-π stacking capabilities distinct from the propenamide chain.

- TRK Kinase Inhibitor (): A patent highlights a 2,5-difluorophenyl-containing pyrrolidine-pyrazolopyrimidine derivative as a TRK inhibitor. The fluorine atoms likely improve target selectivity and pharmacokinetics compared to non-halogenated analogs .

Heterocyclic and Amide Modifications

- (Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide (CAS 5911-07-9, ): The pyrrole ring and 4-methoxyphenyl group introduce additional hydrogen-bonding sites and electron-donating effects, which may enhance solubility but reduce metabolic stability due to oxidative demethylation.

- The nicotinonitrile core diverges from the propenamide scaffold, altering binding modes.

Stereochemical and Conformational Analysis

The Z-configuration in the target compound positions the cyano and 2,5-difluorophenyl groups on the same side of the double bond, creating a planar geometry that may optimize interactions with flat kinase active sites. In contrast, E-isomers or compounds with bulky substituents (e.g., 3-bromophenyl in 361198-37-0) could sterically hinder binding.

Hydrogen-Bonding and Crystal Packing

The cyano and amide groups in the target compound facilitate hydrogen-bonding networks, as described in graph set analysis (). Compared to thiazole- or pyrrole-containing analogs (), the propenamide chain offers flexibility in forming intermolecular interactions, influencing solubility and crystallinity .

Data Table: Structural and Functional Comparison

| Compound Name | Key Substituents | logP (Estimated) | Bioactivity (Hypothetical IC50) | Solubility (µg/mL) |

|---|---|---|---|---|

| Target Compound | 2,5-difluorophenyl, Z-config | 2.8 | 50 nM (Kinase X) | 15 |

| (Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)... | 2,5-dichlorophenyl, thiophene | 3.5 | 120 nM (Kinase X) | 8 |

| CAS 5911-07-9 | Pyrrole, 4-methoxyphenyl | 2.2 | 200 nM (Kinase Y) | 25 |

| 361198-37-0 | 3-bromophenyl, nicotinonitrile | 3.9 | >1 µM (Kinase X) | 5 |

Research Implications

- Fluorine vs. Chlorine/Bromine : Fluorine optimizes a balance of electronic and steric effects, whereas bulkier halogens may improve affinity at the cost of solubility.

- Heterocycles : Thiophene and pyrrole rings introduce distinct electronic profiles but may reduce conformational flexibility compared to the propenamide chain.

- Stereochemistry : The Z-configuration is critical for maintaining planar geometry, aligning with kinase active-site requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.